molecular formula C17H29BO2 B13458035 2-(Adamantan-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Adamantan-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13458035
M. Wt: 276.2 g/mol
InChI Key: PMDKMWPJUXXLMW-UHFFFAOYSA-N
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Description

2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring an adamantane moiety. Adamantane is a highly symmetrical, polycyclic hydrocarbon known for its stability and unique structural properties. The incorporation of adamantane into various chemical compounds often enhances their stability and bioavailability, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantane derivatives with boronic esters. One common method includes the reaction of adamantan-1-ylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the boronic ester into corresponding hydrocarbons or alcohols.

    Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-boron bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s stability and bioavailability make it useful in the development of bioactive molecules and drug delivery systems.

    Medicine: It is explored for its potential in creating pharmaceuticals with enhanced stability and efficacy.

    Industry: The compound is used in the production of advanced materials, including high-performance polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions and applications. The adamantane moiety provides structural rigidity and stability, enhancing the compound’s overall performance in different environments. Molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.

Comparison with Similar Compounds

2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and adamantane derivatives:

    Boronic Esters: Similar compounds include phenylboronic acid and pinacolborane, which also form stable boron-carbon bonds but lack the structural benefits of the adamantane moiety.

    Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane structure but differ in their functional groups and reactivity. The uniqueness of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the boronic ester functionality with the adamantane structure, providing both stability and versatility in various applications.

Properties

Molecular Formula

C17H29BO2

Molecular Weight

276.2 g/mol

IUPAC Name

2-(1-adamantylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H29BO2/c1-15(2)16(3,4)20-18(19-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,5-11H2,1-4H3

InChI Key

PMDKMWPJUXXLMW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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